molecular formula C22H23N5O2S B3159111 2-(4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine CAS No. 860788-15-4

2-(4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine

Cat. No.: B3159111
CAS No.: 860788-15-4
M. Wt: 421.5 g/mol
InChI Key: HTYUGIVIHXRKEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine is a useful research compound. Its molecular formula is C22H23N5O2S and its molecular weight is 421.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

A structurally similar compound, 5-[(4-methylphenyl)sulfanyl]-2,4-quinazolinediamine, has been shown to interact withDihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target throughnucleophilic substitution or free radical reactions . The presence of a sulfanyl group could potentially facilitate these reactions .

Biochemical Pathways

The compound’s interaction with DHFR would affect the tetrahydrofolate synthesis pathway . This pathway is essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA. Therefore, any disruption in this pathway could have significant downstream effects on DNA synthesis and cell proliferation .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (adme) would play a crucial role in determining the bioavailability of the compound .

Result of Action

The result of the compound’s action would largely depend on its interaction with its target. If it inhibits DHFR, it could potentially lead to a decrease in DNA synthesis and cell growth, making it a potential candidate for anti-cancer or anti-microbial therapies .

Action Environment

The efficacy and stability of the compound could be influenced by various environmental factors. For instance, the presence of other compounds or ions in the environment could potentially affect the compound’s reactivity. Additionally, factors such as pH and temperature could also influence the compound’s stability and efficacy .

Properties

IUPAC Name

2-[4-[[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2S/c1-17-3-6-19(7-4-17)30-21-8-5-18(15-20(21)27(28)29)16-25-11-13-26(14-12-25)22-23-9-2-10-24-22/h2-10,15H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYUGIVIHXRKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)CN3CCN(CC3)C4=NC=CC=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine
Reactant of Route 3
Reactant of Route 3
2-(4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine
Reactant of Route 4
Reactant of Route 4
2-(4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine
Reactant of Route 5
Reactant of Route 5
2-(4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine
Reactant of Route 6
Reactant of Route 6
2-(4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.